1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound belonging to the imidazolidin-2-one class, characterized by a pyridine ring substituted at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified under cyclic urea derivatives, which are known for their diverse pharmacological properties.
The compound can be derived from various synthetic routes involving imidazolidin-2-one frameworks, which are often utilized in the development of pharmaceuticals. It is classified as an imidazolidinone, a subgroup of cyclic ureas, which exhibit a wide range of biological activities including anti-inflammatory and anticancer properties .
1-Pyridin-4-yl-imidazolidin-2-one can be synthesized through several methods, including:
The synthesis may require specific conditions such as temperature control, pressure adjustments, and the use of solvents like N-methylpyrrolidin-2-one. The yields and purity of the synthesized compound can be optimized by adjusting these parameters and employing various catalysts .
1-Pyridin-4-yl-imidazolidin-2-one features a five-membered imidazolidinone ring fused with a pyridine ring. The molecular formula is CHNO, indicating it contains two nitrogen atoms within the ring structure.
The compound's molecular weight is approximately 178.20 g/mol. The presence of both nitrogen atoms contributes to its unique chemical properties and reactivity patterns.
1-Pyridin-4-yl-imidazolidin-2-one participates in various chemical reactions typical for imidazolidinones:
Reactions often involve the use of catalysts such as palladium or other transition metals to enhance yield and selectivity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing outcomes .
The mechanism by which 1-pyridin-4-yl-imidazolidin-2-one exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways relevant to disease processes.
For instance, certain derivatives have been shown to inhibit enzymes like cytochrome P450 17A1, which is involved in steroidogenesis and has implications in cancer treatment . Understanding these mechanisms is crucial for drug design and efficacy evaluation.
1-Pyridin-4-yl-imidazolidin-2-one is generally a solid at room temperature, with specific melting points depending on purity and crystalline form. Its solubility varies across solvents, influencing its application in medicinal formulations.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile includes potential for hydrogen bonding due to the presence of nitrogen atoms, affecting solubility and interaction with biological macromolecules.
1-Pyridin-4-yl-imidazolidin-2-one derivatives are explored for their potential therapeutic applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0